Benzene, 1,1'-(1-iodo-2-nitro-1,2-ethenediyl)bis-
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Overview
Description
Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis-: is a complex organic compound with the molecular formula C14H8I2N2O4 This compound is characterized by the presence of two benzene rings connected by a 1,2-ethenediyl bridge, with iodine and nitro groups attached to the ethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- typically involves the reaction of 1-iodo-2-nitrobenzene with an appropriate ethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the coupling of the benzene rings with the ethene bridge .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium or platinum catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Major Products Formed:
Reduction: Formation of amino derivatives.
Substitution: Formation of derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Iodo-2-nitrobenzene: Shares the nitro and iodine functional groups but lacks the ethene bridge.
1,2-Di(p-tolyl)ethane: Contains a similar ethene bridge but different substituents on the benzene rings.
Uniqueness: Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- is unique due to the combination of its functional groups and the ethene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
58593-91-2 |
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Molecular Formula |
C14H10INO2 |
Molecular Weight |
351.14 g/mol |
IUPAC Name |
(2-iodo-1-nitro-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H10INO2/c15-13(11-7-3-1-4-8-11)14(16(17)18)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YVRCGTWSYMCHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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